molecular formula C19H21N3O6 B4009483 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-methoxy-4-nitrophenyl)propanamide

3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-methoxy-4-nitrophenyl)propanamide

Cat. No.: B4009483
M. Wt: 387.4 g/mol
InChI Key: QOMRKBMSTBNJOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-methoxy-4-nitrophenyl)propanamide is a complex organic compound that belongs to the class of amides This compound is characterized by its unique structural features, including a dioxooctahydro methanoisoindol core and a methoxy-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-methoxy-4-nitrophenyl)propanamide typically involves multi-step organic reactions. The process may start with the preparation of the dioxooctahydro methanoisoindol core, followed by the introduction of the methoxy-nitrophenyl group through a series of substitution and coupling reactions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-methoxy-4-nitrophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce carbonyl groups.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-methoxy-4-nitrophenyl)propanamide is studied for its potential as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

Biology

Biologically, this compound may be investigated for its potential effects on cellular processes. Researchers might explore its interactions with enzymes, receptors, or other biomolecules to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, compounds with similar structures are often evaluated for their pharmacological properties. This compound could be studied for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry

Industrially, the compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structural features could impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-methoxy-4-nitrophenyl)propanamide would depend on its specific interactions with molecular targets. These could include binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms and to identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other amides with dioxooctahydro methanoisoindol cores or methoxy-nitrophenyl groups. Examples could include:

  • 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(4-nitrophenyl)propanamide
  • 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-methoxyphenyl)propanamide

Uniqueness

The uniqueness of 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-methoxy-4-nitrophenyl)propanamide lies in its specific combination of functional groups and structural features. This combination can result in distinct chemical reactivity, biological activity, and physical properties compared to similar compounds.

Properties

IUPAC Name

3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-N-(2-methoxy-4-nitrophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O6/c1-28-14-9-12(22(26)27)4-5-13(14)20-15(23)6-7-21-18(24)16-10-2-3-11(8-10)17(16)19(21)25/h4-5,9-11,16-17H,2-3,6-8H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMRKBMSTBNJOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCN2C(=O)C3C4CCC(C4)C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-methoxy-4-nitrophenyl)propanamide
Reactant of Route 2
Reactant of Route 2
3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-methoxy-4-nitrophenyl)propanamide
Reactant of Route 3
3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-methoxy-4-nitrophenyl)propanamide
Reactant of Route 4
3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-methoxy-4-nitrophenyl)propanamide
Reactant of Route 5
Reactant of Route 5
3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-methoxy-4-nitrophenyl)propanamide
Reactant of Route 6
3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-methoxy-4-nitrophenyl)propanamide

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